molecular formula C19H19ClN2O6S B11245092 Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate

Cat. No.: B11245092
M. Wt: 438.9 g/mol
InChI Key: ICDTXQVCYHMNAQ-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methylsulfonyl group, and a benzoate ester. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzoxazepine ring, the introduction of the methylsulfonyl group, and the esterification of the benzoic acid derivative. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and esterification catalysts. The reaction conditions often require controlled temperatures, specific solvents, and purification steps to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions, the use of robust catalysts, and the implementation of efficient purification techniques to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a biochemical tool or therapeutic agent.

    Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the areas of antiviral and anticancer research.

    Industry: The compound’s properties are explored for applications in materials science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects. Detailed studies of these interactions help elucidate the compound’s mechanism of action and its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate stands out due to its benzoxazepine ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C19H19ClN2O6S

Molecular Weight

438.9 g/mol

IUPAC Name

methyl 2-chloro-5-[(5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carbonyl)amino]benzoate

InChI

InChI=1S/C19H19ClN2O6S/c1-27-19(24)13-11-12(7-8-14(13)20)21-18(23)17-9-10-22(29(2,25)26)15-5-3-4-6-16(15)28-17/h3-8,11,17H,9-10H2,1-2H3,(H,21,23)

InChI Key

ICDTXQVCYHMNAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2CCN(C3=CC=CC=C3O2)S(=O)(=O)C)Cl

Origin of Product

United States

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